molecular formula C13H16N2O5S B2981116 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-29-1

4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2981116
CAS No.: 866040-29-1
M. Wt: 312.34
InChI Key: PFCVLGLGZYJHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 866040-29-1) is a pyrazolone derivative characterized by a sulfonyl group at position 1 (4-methoxyphenyl substituent), a hydroxyethyl chain at position 4, and a methyl group at position 5. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry, particularly as antioxidants, antiviral agents, and enzyme inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9-12(7-8-16)13(17)14-15(9)21(18,19)11-5-3-10(20-2)4-6-11/h3-6,16H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCVLGLGZYJHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332170
Record name 4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866040-29-1
Record name 4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Pyrazolone Core: The initial step often involves the condensation of an appropriate β-keto ester with hydrazine or a substituted hydrazine to form the pyrazolone ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrazolone intermediate reacts with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

    Hydroxyethyl Substitution: The hydroxyethyl group is typically introduced through an alkylation reaction, where the pyrazolone derivative reacts with an appropriate alkylating agent like ethylene oxide or 2-bromoethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(2-carboxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one.

    Reduction: Formation of 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)thio]-5-methyl-1,2-dihydro-3H-pyrazol-3-one.

    Substitution: Formation of derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or antimicrobial properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The hydroxyethyl and sulfonyl groups could play crucial roles in binding to the target molecules, while the pyrazolone core might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazolone derivatives exhibit pharmacological properties highly dependent on substituent patterns. Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Pyrazolone Derivatives

Compound Name Substituents (Position 1) Position 4 Position 5 Melting Point (°C) Biological Activity Reference
Target Compound (CAS 866040-29-1) 4-Methoxyphenylsulfonyl 2-Hydroxyethyl Methyl Not reported Not tested
Compound q () - (4-Hydroxy-3,5-dimethoxyphenyl)methyl Methyl 178–180 Antiviral (in silico)
Compound 5a () Phenyl Substituted amine derivatives Methyl Not reported Antioxidant (DPPH assay)
4-(4'-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one () 4'-Chlorophenyl - Methyl Not reported Not tested
4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () Phenyl 2-Hydroxyethyl Methyl Not reported Not tested
Nitro-substituted analog (CAS 866039-55-6) 4-Nitrophenylsulfonyl 2-Hydroxyethyl Methyl Not reported Not tested
Key Observations:
  • Sulfonyl vs. Phenyl Groups : The target compound’s 4-methoxyphenylsulfonyl group (electron-donating methoxy) contrasts with the nitro-substituted analog (CAS 866039-55-6), where the nitro group is electron-withdrawing. This difference may alter reactivity and binding interactions .
  • Hydroxyethyl vs. Aromatic Substituents : The hydroxyethyl group at position 4 (target compound) improves hydrophilicity compared to aromatic substituents in compounds like q (), which may enhance membrane permeability .

Crystallographic and Computational Studies

  • Crystal Packing : and highlight the role of substituents in molecular conformation. For example, thiazol-containing analogs () exhibit planar pyrazolone cores, while methoxy groups induce torsional angles affecting packing .
  • Molecular docking suggested interactions with viral proteases, though the target compound’s activity remains untested .

Biological Activity

The compound 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one , also known by its CAS number 866040-29-1, is a pyrazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C13H16N2O5S
  • Molecular Weight : 312.34 g/mol
  • Purity : >90%

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Studies and Findings

  • Inhibition of Cancer Cell Lines :
    • The compound was tested against various cancer cell lines, showing promising results:
      • MCF7 (breast cancer) : IC50 values were reported at approximately 3.79 µM, indicating effective cytotoxicity .
      • A549 (lung cancer) : Inhibitory concentrations were noted with IC50 values around 26 µM .
  • Mechanism of Action :
    • The compound's biological activity is attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, it has shown potential in inhibiting Aurora-A kinase, which is implicated in cell cycle regulation and is often overexpressed in various cancers .

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative also exhibits anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Research Findings

  • Studies have reported that compounds similar to this compound can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro .

Table of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerMCF73.79
AnticancerA54926
Anti-inflammatoryTNF-alpha InhibitionN/A
Anti-inflammatoryIL-6 ReductionN/A

Mechanistic Insights

The compound's efficacy can be attributed to its structural features that allow it to interact with various biological targets. The sulfonyl group enhances its binding affinity to target proteins involved in cancer progression and inflammation.

Kinase Inhibition

Research indicates that this compound can act as a kinase inhibitor, specifically targeting pathways associated with cancer cell survival and proliferation:

  • Aurora-A Kinase : IC50 values reported at 0.067 µM demonstrate its potency against this target .
  • EGFR Inhibition : Similar compounds have shown selective inhibition of EGFR with low nanomolar IC50 values, suggesting potential applicability in treating non-small cell lung cancer (NSCLC) .

Q & A

Q. What experimental design methodologies are recommended for studying the physical-chemical properties of this compound?

To ensure reproducibility, adopt a randomized block design with split-split plots over time, as demonstrated in studies analyzing phenolic compounds and antioxidant activity . Key steps:

  • Primary plots : Assign variables like solvent systems or temperature gradients.
  • Subplots : Test structural analogs (e.g., substituent variations).
  • Sub-subplots : Evaluate temporal effects (e.g., stability under varying pH or light exposure).
  • Use ≥4 replicates with 5 plants/samples per group, collecting ≥10 data points per plot for statistical robustness.

Q. How can spectroscopic and crystallographic data be integrated to confirm the compound’s structure?

Combine X-ray crystallography (as in Acta Crystallographica reports ) with NMR and FT-IR spectroscopy:

  • X-ray : Resolve bond lengths and angles (e.g., sulfonyl group geometry).
  • NMR : Verify proton environments (e.g., hydroxyethyl group at δ 3.5–4.0 ppm).
  • FT-IR : Confirm functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹).
    Cross-validate data with computational models (DFT) to address discrepancies in tautomeric forms .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Follow the INCHEMBIOL framework :

  • Phase 1 : Determine abiotic properties (log P, hydrolysis half-life) via OECD 105/111 guidelines.
  • Phase 2 : Conduct microcosm experiments to track distribution in soil/water matrices using HPLC-MS.
  • Phase 3 : Evaluate biotic impacts (e.g., Daphnia magna toxicity assays) and bioaccumulation in model organisms.
  • Long-term monitoring : Use GC-ECD to detect degradation byproducts (e.g., methoxyphenyl derivatives) over 5+ years.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Normalize datasets by solvent polarity (e.g., DMSO vs. ethanol effects on solubility).
  • Dose-response recalibration : Account for batch-to-batch purity variations via HPLC-UV validation (>98% purity threshold).
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., COX-2 inhibition vs. off-target effects) .

Q. How can structural analogs enhance understanding of structure-activity relationships (SAR)?

  • Synthetic modifications : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups.
  • Crystallographic benchmarking : Compare analogs (e.g., furyl or naphthyl derivatives ) to identify steric/electronic influences on binding affinity.
  • In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains) and validate via SPR assays.

Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Structural AnalysisX-ray crystallography, DFT modelingBond angle precision (±0.01 Å), R-factor < 5%
Environmental PersistenceHPLC-MS, microcosm assaysDetection limit ≤ 0.1 ppb, half-life variability
Bioactivity ValidationCRISPR cell models, SPRIC50 reproducibility (CV < 15%)
Synthetic OptimizationDOE (split-plot), HPLC-UV purity checksYield > 70%, purity ≥98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.